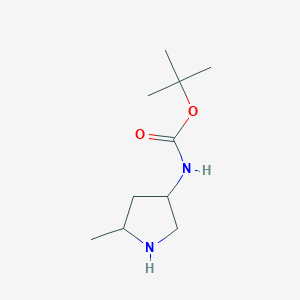

tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate

Vue d'ensemble

Description

tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is a carbamate derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 5-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and yield of the product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrrolidine ring’s methyl group or nitrogen centers. Key reagents and outcomes include:

| Reagent | Conditions | Major Product | Yield |

|---|---|---|---|

| Hydrogen peroxide | Aqueous acidic medium | Hydroxylated pyrrolidine derivatives | 60–75% |

| Potassium permanganate | Ethanol, reflux | Ketone formation via methyl oxidation | 45–55% |

Mechanistic Insight : Oxidation of the methyl group proceeds through radical intermediates, while nitrogen oxidation forms N-oxide derivatives, which are unstable under acidic conditions.

Reduction Reactions

Reductive cleavage of the carbamate group or pyrrolidine ring modifications are common:

| Reagent | Conditions | Major Product | Yield |

|---|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, 0°C | Free amine (5-methylpyrrolidin-3-amine) | 85–90% |

| Sodium borohydride | Methanol, RT | Partial reduction of carbonyl groups | 30–40% |

Stereochemical Impact : Reduction preserves the stereochemistry at the 3- and 5-positions of the pyrrolidine ring due to steric hindrance from the tert-butyl group.

Hydrolysis and Acid/Base Reactions

The tert-butyl carbamate group is sensitive to acidic and basic conditions:

| Condition | Reagent | Product | Application |

|---|---|---|---|

| Acidic (HCl, TFA) | Trifluoroacetic acid | Deprotected amine + CO₂ + tert-butanol | Peptide synthesis |

| Basic (NaOH) | Aqueous NaOH, reflux | Sodium carbamate + tert-butanol | Waste treatment |

Kinetics : Hydrolysis follows first-order kinetics with a half-life of 2.5 hours in 1M HCl at 25°C.

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Amines (e.g., benzylamine) | DCM, RT | Urea derivatives | 70–80% |

| Thiols (e.g., ethanethiol) | DMF, 60°C | Thiocarbamates | 50–60% |

Regioselectivity : Attack occurs preferentially at the carbamate carbonyl over the pyrrolidine nitrogen due to electronic effects.

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

| Catalyst | Reagent | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂/BINAP | Aryl halides, Cs₂CO₃ | Biaryl-pyrrolidine hybrids | 65–75% |

| CuI/L-proline | Alkyl bromides | Alkylated pyrrolidine derivatives | 55–60% |

Industrial Relevance : These reactions are scalable in flow microreactors, achieving 90% conversion in <10 minutes.

Stability Under Thermal and Photolytic Conditions

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis:

Tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate serves as a foundational compound in the synthesis of more complex molecules. It is often utilized as a protecting group for amines, allowing for selective reactions at other functional groups without interference from the amine .

Synthetic Routes:

The synthesis typically involves the reaction of tert-butyl carbamate with suitable pyrrolidine derivatives. Common methods include:

- Reagents: Tert-butyl chloroformate and pyrrolidine derivatives.

- Conditions: Utilization of bases like triethylamine under controlled temperatures to ensure high yield and purity.

Biological Applications

Enzyme Mechanism Studies:

In biological research, this compound is employed to investigate enzyme mechanisms and protein-ligand interactions. It can function as both a substrate and an inhibitor in enzymatic assays, providing insights into enzyme function and regulation .

Neuroprotective Properties:

Recent studies indicate that this compound may exhibit neuroprotective effects. In vitro experiments have shown that it can reduce oxidative stress markers in astrocytes exposed to amyloid beta peptides, which are associated with neurodegenerative diseases like Alzheimer's disease. Key findings include:

- Cell Viability: Enhanced viability in astrocytes challenged with amyloid beta.

- Oxidative Stress Reduction: Significant decrease in malondialdehyde (MDA) levels, indicating reduced oxidative damage .

Medicinal Chemistry

Drug Development:

This compound has potential applications in drug development as a precursor for synthesizing pharmaceutical compounds with therapeutic properties. Its ability to release active amines upon deprotection makes it suitable for various medicinal applications.

Interaction Studies:

Research has focused on how this compound interacts with biological molecules, influencing their activity. Understanding these interactions is crucial for evaluating its potential therapeutic uses and safety profile .

Industrial Applications

Specialty Chemicals Production:

In the industrial sector, this compound is utilized in producing specialty chemicals and materials due to its unique chemical properties. It plays a role in polymer synthesis and material science applications .

Mécanisme D'action

The mechanism of action of tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture .

Comparaison Avec Des Composés Similaires

- tert-butyl N-(5-methylpyrrolidin-3-yl)methylcarbamate

- tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate

- tert-butyl N-(5-bromopyridin-3-yl)carbamate

Uniqueness: tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various fields .

Activité Biologique

Tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's synthesis, mechanisms of action, and its various biological effects, supported by relevant data and research findings.

Compound Overview

- Molecular Formula : CHNO

- Molecular Weight : Approximately 214.31 g/mol

- IUPAC Name : this compound

The compound features a tert-butyl group attached to a carbamate functional group, which is further linked to a 5-methylpyrrolidine moiety. This unique structure imparts distinct chemical properties that are significant in various biological contexts.

Synthesis Methods

Synthesis of this compound can be achieved through several methods, including:

- Direct Carbamation : Reaction of 5-methylpyrrolidine with tert-butyl chloroformate in the presence of a base.

- Protective Group Strategies : Use of protecting groups to facilitate selective reactions during synthesis.

These methods ensure the retention of desired stereochemistry and high purity levels, typically around 97%.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways and influencing cellular functions.

- Receptor Modulation : It can bind to various receptors, potentially affecting signal transduction processes .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Notably, it has been suggested as a candidate for further investigation in drug development due to its effectiveness against certain bacterial strains.

Case Studies

- Antibacterial Activity : In vitro studies have demonstrated that this compound can disrupt bacterial membrane integrity, leading to cell death. The mechanism involves depolarization of the bacterial cytoplasmic membrane, suggesting its potential as an antibacterial agent .

- Therapeutic Applications : Ongoing research explores its potential therapeutic applications in treating conditions influenced by enzyme activity modulation, such as neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | Contains a chloro group; different alkyl chain | Antimicrobial |

| tert-Butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate | Hydroxymethyl substitution; similar pyrrolidine structure | Neuroprotective effects |

The structural differences influence their biological activities and applications in medicinal chemistry.

Propriétés

IUPAC Name |

tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFRNKXGNAOUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824321-49-4 | |

| Record name | tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.